(3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one
Description
The compound (3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one is a hydrazone derivative featuring a fused benzothieno[2,3-d]pyrimidine core substituted with a 2-methylbutan-2-yl group and an indol-2-one moiety.
Properties
IUPAC Name |
3-[[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-4-23(2,3)13-9-10-17-15(11-13)18-20(24-12-25-22(18)30-17)28-27-19-14-7-5-6-8-16(14)26-21(19)29/h5-8,12-13,26,29H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJLQTSCWUASNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N=NC4=C(NC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity profiles, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique arrangement of functional groups that contribute to its biological properties. The synthesis typically involves multi-step processes that integrate various chemical reactions to construct the core structure. The starting materials often include substituted hydrazines and indole derivatives, which undergo cyclization and functionalization reactions.
Antimicrobial Activity
Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that these compounds can inhibit the growth of pathogens at low concentrations, making them potential candidates for antibiotic development.
Anticancer Properties
Several studies have reported the anticancer potential of related compounds. For example, derivatives of indole and pyrimidine have demonstrated selective cytotoxicity against tumor cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Neuroprotective Effects
The neuroprotective properties of compounds containing indole and benzothieno structures have been explored in the context of neurodegenerative diseases. Some studies suggest that these compounds may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. This inhibition could potentially mitigate neurotoxicity and improve cognitive function.
Table: Summary of Biological Activities
Case Study 1: Antimicrobial Screening
In a study evaluating various benzothieno derivatives, it was found that certain modifications to the hydrazine moiety enhanced antimicrobial efficacy. The minimal inhibitory concentration (MIC) values were determined for several strains, showing promising results for future drug development.
Case Study 2: Cytotoxicity Assessment
A series of indole derivatives were tested against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). Results indicated that some derivatives had IC50 values in the nanomolar range, suggesting potent anticancer activity with acceptable selectivity towards non-cancerous cells.
Scientific Research Applications
The compound (3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This article explores its applications across different domains, particularly in medicinal chemistry and drug development.
Structural Formula
The specific molecular formula and weight can be derived from the detailed structure, which includes elements like carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties. The hydrazine and indole components are known to interact with various cellular pathways involved in cancer progression. For instance, studies have shown that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
Compounds containing benzothieno and pyrimidine structures have been reported to possess antimicrobial activity. This particular compound may inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
The indole structure is associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that similar compounds can enhance neuronal survival and reduce oxidative stress.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of related indole derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Testing
In another study, derivatives of benzothienopyrimidine were tested against standard bacterial strains. The findings showed promising results with significant inhibition zones compared to control groups, suggesting effective antimicrobial activity.
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Hydrazinylidene Linker Reactivity
The hydrazinylidene group (–NH–N=CH–) is a potential site for tautomerism, nucleophilic addition, or acid/base-mediated transformations. For example:
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Protonation/Deprotonation : The imine nitrogen (N=CH) may undergo protonation under acidic conditions, altering electron distribution across the conjugated system .
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Nucleophilic Attack : Electrophilic carbons in the hydrazone moiety could react with nucleophiles (e.g., amines, thiols) to form substituted derivatives .
Benzothieno-Pyrimidine Core Reactivity
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine substructure (similar to CID 336250 ) exhibits reactivity typical of pyrimidine derivatives:
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro- or bromo-substituted derivatives |
| Nucleophilic Substitution | K₂CO₃, DMF, alkyl halides | Alkylated pyrimidine analogs |
| Oxidation | KMnO₄, acidic/alkaline media | Sulfone formation (thiophene ring oxidation) |
Indol-2-One Moiety Reactivity
The indol-2-one group may participate in:
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Lactam Ring Opening : Under basic conditions (e.g., NaOH), hydrolysis could yield an open-chain amide .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) might reduce the carbonyl group to a hydroxylamine or amine.
Synthetic Modifications
Hypothetical derivatization routes could include:
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Functionalization at the 6-(2-methylbutan-2-yl) position :
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Halogenation or oxidation to introduce polar groups.
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Cross-Coupling Reactions :
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Suzuki-Miyaura coupling on the benzothiophene ring using aryl boronic acids.
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Stability Considerations
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Photodegradation : Conjugated systems like hydrazones are prone to photoisomerization or cleavage under UV light.
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Thermal Stability : Differential scanning calorimetry (DSC) of analogs (e.g., CID 21864744 ) suggests decomposition above 200°C, likely due to ring system breakdown.
Research Gaps and Recommendations
No experimental studies on this compound’s reactivity were identified in the provided sources. Further investigations should prioritize:
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Kinetic Studies : To quantify reaction rates for hydrolysis or oxidation.
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Computational Modeling : DFT calculations to predict reactive sites and transition states.
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Biological Screening : Given structural similarities to bioactive pyrimidines (e.g., kinase inhibitors), evaluate pharmacological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
Compounds sharing the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core but differing in substituents include:
Key Observations :
- Hydrazone linkers in analogues (e.g., 6a) exhibit strong IR absorption at ~1600–1620 cm⁻¹ (C=N stretch), consistent with the target compound’s spectral profile .
Indole-Containing Analogues
Compounds with indole or indol-2-one moieties but distinct cores:
Key Observations :
Research Findings and Implications
Hydrazone linkers in analogues show variable bioactivity; for example, compound 6a exhibits uncharacterized activity, while indole derivatives (e.g., compound 8) demonstrate antimicrobial effects .
Therapeutic Potential: Benzothieno[2,3-d]pyrimidines are explored for kinase inhibition and antiproliferative activity. The target compound’s indol-2-one moiety may synergize with the core scaffold for dual mechanisms of action .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the tetrahydrobenzothieno[2,3-d]pyrimidinone core of this compound?
- Methodological Answer: The core scaffold can be synthesized via aza-Wittig reactions followed by nucleophilic substitutions. For example, reacting thiouracil derivatives with aromatic aldehydes under reflux conditions in ethanol with catalytic sodium ethoxide has been effective for similar structures. Post-synthetic modifications, such as hydrazine substitution at the 4-position, can introduce the hydrazinylidene moiety . Characterization via IR, NMR, and mass spectrometry is critical to confirm intermediate structures.
Q. How should researchers characterize the stereochemistry of the hydrazinylidene group in this compound?
- Methodological Answer: Use a combination of X-ray crystallography (for absolute configuration) and NOESY NMR to analyze spatial proximity of protons. Evidence from structurally related Schiff base derivatives shows that planar hydrazone configurations (E/Z isomerism) can be resolved using these techniques, with crystallography providing definitive proof .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer: Prioritize antimicrobial assays (e.g., MIC against S. aureus and E. coli) and anti-inflammatory tests (COX-1/COX-2 inhibition) based on activity observed in analogs. For example, Schiff base derivatives of tetrahydrobenzothieno[2,3-d]pyrimidinones showed IC₅₀ values of 8–12 μM against COX-2, suggesting a viable starting point .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized to enhance selectivity for kinase targets?
- Methodological Answer: Systematically modify substituents at the 2- and 3-positions of the core. For instance:
- 2-position: Replace the 2-methylbutan-2-yl group with bulkier tert-butyl or electron-withdrawing groups (e.g., trifluoromethyl) to assess steric/electronic effects on binding .
- 3-position: Introduce heteroaromatic rings (e.g., pyridyl) to improve solubility and target engagement.
- Validation: Use molecular docking (e.g., MOE software ) to predict binding affinities before synthesizing derivatives.
Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer:
Pharmacokinetic Profiling: Assess bioavailability and metabolic stability using LC-MS/MS. Poor solubility (common with fused heterocycles) may explain discrepancies.
Metabolite Identification: Hydroxylation or sulfation of the indol-2-one moiety could deactivate the compound in vivo.
Dose Optimization: Adjust dosing regimens based on half-life data from pharmacokinetic studies .
Q. What computational methods are effective for predicting off-target interactions?
- Methodological Answer:
- Target Prediction: Use SwissTargetPrediction or SEAware to identify potential off-target kinases or GPCRs.
- Toxicity Screening: Apply ADMET predictors (e.g., pkCSM) to evaluate hepatotoxicity risks linked to the thienopyrimidine scaffold .
- Validation: Cross-reference with experimental data from kinase inhibition panels .
Q. How to design analogs with improved metabolic stability while retaining activity?
- Methodological Answer:
- Strategies:
- Replace metabolically labile groups (e.g., methylbutan-2-yl) with cyclopropyl or fluorinated analogs.
- Introduce deuterium at vulnerable C-H bonds to slow oxidative metabolism.
- Validation: Use human liver microsome assays to compare half-lives of parent compound vs. analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
